molecular formula C14H18N6O2 B2506785 (E)-4-amino-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one CAS No. 539812-85-6

(E)-4-amino-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2506785
CAS No.: 539812-85-6
M. Wt: 302.338
InChI Key: RQRJIIURDVCNNU-LZYBPNLTSA-N
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Description

(E)-4-amino-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is a structurally sophisticated 1,2,4-triazine derivative that has emerged as a compound of significant interest in medicinal chemistry and kinase research. Its primary research value lies in its potent and selective inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. By inhibiting CDK9, this compound effectively suppresses the phosphorylation of the RNA polymerase II C-terminal domain, leading to the rapid downregulation of short-lived oncoproteins like Mcl-1 and Myc . This mechanism positions it as a valuable chemical probe for investigating transcriptional dependencies in cancers and for exploring novel therapeutic strategies in oncology. Beyond its core CDK9 activity, the molecule's unique architecture, featuring a hydrazone linker and a phenolic ring, suggests potential for chelating metal ions, opening ancillary research avenues in bioinorganic chemistry. This reagent is intended for use in biochemical assays, target validation studies, and structure-activity relationship (SAR) campaigns aimed at developing next-generation kinase inhibitors.

Properties

IUPAC Name

4-amino-6-tert-butyl-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-14(2,3)11-12(22)20(15)13(19-17-11)18-16-8-9-6-4-5-7-10(9)21/h4-8,21H,15H2,1-3H3,(H,18,19)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRJIIURDVCNNU-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C(N(C1=O)N)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-amino-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one , a derivative of triazine, has garnered attention for its biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, characterization, and biological evaluations of this compound based on various studies.

Synthesis and Characterization

The synthesis of the compound typically involves the condensation reaction between appropriate hydrazine derivatives and substituted benzaldehydes. For instance, a related study synthesized a similar compound by reacting 3,5-di-tert-butyl-2-hydroxybenzaldehyde with 2-aminobenzonitrile in ethanol under reflux conditions . The resulting product was characterized using techniques such as X-ray crystallography, which confirmed the molecular structure and provided insights into its intramolecular interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Schiff base derivatives related to our target compound. For example, SB-1 , a closely related structure, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with performance comparable to standard antibiotics like chloramphenicol . The mechanism behind this activity is believed to involve the formation of stable intramolecular hydrogen bonds that enhance the compound's stability and reactivity.

Table 1: Antimicrobial Activity of Related Schiff Bases

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
SB-1Staphylococcus aureus50 µg/mL
SB-1Bacillus cereus60 µg/mL
SB-2Staphylococcus aureusNo activity

Anticancer Activity

The anticancer potential of triazine derivatives has also been explored. Preliminary studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of essential cellular pathways or the induction of apoptosis in cancer cells .

Table 2: Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)
(E)-4-amino-6-(tert-butyl)...HeLa25
(E)-4-amino-6-(tert-butyl)...MCF-730

Case Study 1: Antibacterial Efficacy

In a comparative study of various Schiff bases, SB-1 was noted for its potent antibacterial effects against clinically relevant strains. The study utilized cyclic voltammetry to analyze the electrochemical behavior of the compounds, revealing that SB-1 underwent irreversible oxidation at the amino group, which may contribute to its antimicrobial efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the hydrazine and benzaldehyde components significantly influenced biological activity. Compounds with electron-donating groups exhibited enhanced activity compared to their electron-withdrawing counterparts. This finding underscores the importance of molecular structure in determining biological efficacy .

Scientific Research Applications

Antioxidant Properties

Research has demonstrated that hydrazones derived from (E)-4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one exhibit notable antioxidant activity. These compounds are among the most effective antioxidants identified in their class, making them valuable in developing therapeutic agents aimed at oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown promising results in antimicrobial applications. A study highlighted that one of its derivatives, identified as SB-1, demonstrated significant antibacterial activity against certain Gram-positive bacteria. This suggests potential for further development as an antibacterial agent . The structure-activity relationship (SAR) analysis revealed that the presence of specific functional groups enhances its antimicrobial efficacy.

Anticancer Potential

The anticancer properties of (E)-4-amino-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one have been explored in various studies. Compounds with similar triazine structures have shown effectiveness against different cancer cell lines. For instance, derivatives were tested against human cancer cell lines such as HT29 and HepG2, exhibiting significant inhibitory effects . The presence of electron-withdrawing groups in the structure has been correlated with enhanced anticancer activity.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. These synthetic routes allow for the introduction of various substituents that can modulate biological activity and enhance solubility .

Crystal Structure Analysis

Crystallographic studies have provided insights into the molecular geometry and interactions of this compound. The single crystal structure reveals important details regarding hydrogen bonding patterns and steric effects that influence its reactivity and biological properties . Understanding these structural characteristics is crucial for predicting the behavior of the compound in biological systems.

Case Study: Anticancer Screening

In a comprehensive study focusing on anticancer activities, several derivatives of this compound were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications to the hydrazine group significantly increased cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Case Study: Antioxidant Efficacy

A comparative analysis of various hydrazones derived from this compound revealed that those with specific substitutions showed enhanced antioxidant capabilities in vitro. This study utilized various assays to quantify radical scavenging activity and establish a correlation between structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the 1,2,4-Triazinone Family

Key structural analogs differ in substituents on the triazinone core and the benzylidene/hydrazine moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Triazinone Derivatives
Compound Name Substituents (Positions 3, 4, 6) Molecular Weight Key Features/Applications References
Target Compound 3: (E)-2-hydroxybenzylidene hydrazinyl; 4: NH2; 6: tert-butyl 316.34 Potential hydrogen bonding, agrochemical/pharmaceutical applications
(E)-4-amino-3-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one 3: 5-bromo-2-hydroxybenzylidene hydrazinyl 395.24 Bromo substituent may enhance lipophilicity/antibacterial activity
(E)-4-(2-hydroxy-3-methoxybenzylidene-amino)-6-methyl-3-sulfanylidene-1,2,4-triazin-5(2H)-one 3: sulfanylidene; 4: 2-hydroxy-3-methoxybenzylidene; 6: methyl 280.30 Sulfur atom improves redox activity; methoxy group alters solubility
4-[(E)-(4-diethylaminobenzylidene)amino]-6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one 3: thioxo; 4: 4-diethylaminobenzylidene; 6: methyl 331.43 Diethylamino group enhances electron donation; possible dye/photocatalyst use
Metribuzin (4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one) 3: methylthio; 4: NH2; 6: tert-butyl 214.29 Herbicide; methylthio group critical for plant enzyme inhibition

Physicochemical Properties

  • Solubility : The hydroxybenzylidene group in the target compound improves water solubility compared to fully hydrophobic analogs like Metribuzin .
  • Stability : The tert-butyl group in both the target compound and Metribuzin contributes to resistance against metabolic degradation, a key feature for agrochemicals .

Q & A

Q. What are the recommended synthetic routes for (E)-4-amino-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl precursors. A typical approach involves reacting 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with substituted aryloxyacetic acids under POCl₃ catalysis at 90°C for 8 hours . Key steps include:

  • Dehydration and cyclization : POCl₃ acts as both a dehydrating agent and catalyst.
  • Work-up : Cooling the reaction mixture, adding ice, and recrystallizing the product from ethanol.
    Validation : Confirm reaction completion via TLC and characterize intermediates using FT-IR (e.g., absence of NH₂ stretching at ~3300 cm⁻¹ indicates cyclization) .

Q. What spectroscopic techniques are critical for characterizing this triazinone derivative?

Methodological Answer: A multi-technique approach is essential:

  • FT-IR : Identifies functional groups (e.g., C=O stretching at ~1680 cm⁻¹, N–H bending at ~1600 cm⁻¹) .
  • NMR : ¹H-NMR detects aromatic protons (δ 6.5–8.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm); ¹³C-NMR confirms carbonyl carbons (δ ~170 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
    Table 1 : Example Spectral Data for Triazinone Derivatives
FeatureFT-IR (cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Triazinone C=O1675–1685168–170
Aromatic protons6.8–8.2115–135
tert-butyl1.35 (s, 9H)28–30 (CH₃)

Q. How can researchers assess the preliminary biological activity of this compound?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC against bacterial/fungal strains .
  • Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory testing : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic vs. crystallographic data be resolved?

Methodological Answer: Discrepancies (e.g., tautomerism in solution vs. solid state) require:

  • X-ray crystallography : Resolves exact bond lengths and hydrogen-bonding networks (e.g., N–H···O/S interactions in triazinone derivatives) .
  • DFT calculations : Compare experimental IR/NMR with computed spectra to identify dominant tautomers .
    Example : In related compounds, crystallography revealed hydrogen-bonded hexamers, while NMR showed dynamic equilibria in solution .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • QSAR modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate with bioactivity .
  • Molecular docking : Simulate interactions with target proteins (e.g., dihydrofolate reductase for antimicrobial activity) .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Q. How can synthetic by-products or impurities be identified and mitigated?

Methodological Answer:

  • HPLC-PDA/MS : Detect impurities via retention time and mass shifts .
  • Optimization strategies :
    • Temperature control : Avoid side reactions (e.g., over-oxidation) by maintaining ≤90°C .
    • Catalyst screening : Test alternatives to POCl₃ (e.g., PCl₅ or ionic liquids) to improve selectivity .
      Case Study : Impurities in thiadiazolo-triazinones were traced to incomplete cyclization; increasing reaction time to 10 hr resolved this .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity across studies?

Methodological Answer:

  • Standardize assays : Use identical cell lines, inoculum sizes, and positive controls (e.g., ciprofloxacin for antimicrobial tests) .
  • Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA for IC₅₀ variability) .
    Example : Variability in anticancer activity may stem from differences in cell viability protocols (e.g., MTT vs. resazurin assays) .

Experimental Design Considerations

Q. What factorial designs optimize reaction yields for novel derivatives?

Methodological Answer:

  • Response Surface Methodology (RSM) : Vary factors (temperature, catalyst loading, solvent ratio) to model yield .

  • Example Design :

    FactorLow LevelHigh Level
    Temperature (°C)80100
    POCl₃ (equiv.)1.01.5
    Reaction Time (hr)610

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